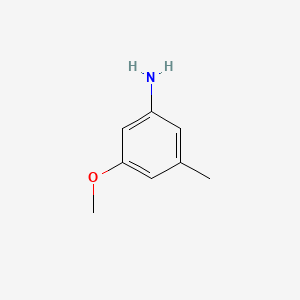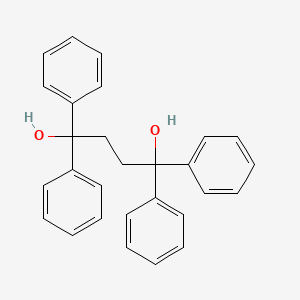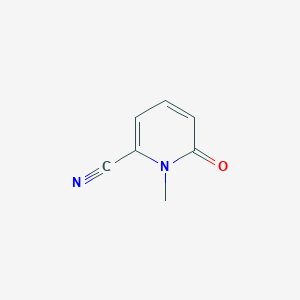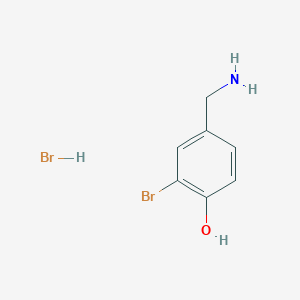
Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System
- Research shows that the reduction of similar compounds to Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-, is used in the synthesis of pyrrolo[1,2-b]cinnolin-10-one ring systems. This demonstrates its potential in organic synthesis and medicinal chemistry (Kimbaris & Varvounis, 2000).
One-Pot Synthesis of 3-(4-Nitrobenzoyl)-2-phenylquinoline
- The compound has been used in a one-step synthesis process involving double C2/C3 functionalization of quinoline, highlighting its utility in creating complex organic structures (Belyaeva et al., 2018).
Synthesis of Pyrazoline and Pyridinyl Methanone Derivatives
- It is used in the synthesis of novel pyrazoline and pyridinyl methanone derivatives, which have shown potential as anti-inflammatory and antibacterial agents. This underlines its importance in pharmaceutical research (Ravula et al., 2016).
Efficient Synthesis of Pyrrole Derivatives
- Methanone derivatives have been employed in the efficient synthesis of pyrrole derivatives, indicating their role in enhancing the efficiency of organic synthesis procedures (Kaur & Kumar, 2018).
Synthesis of Benzodiazepine Analogue
- The compound is instrumental in the multi-step synthesis of a novel structural isomer of benzodiazepines, a class of compounds with significant therapeutic applications (Rotas et al., 2011).
Antimicrobial and Antiviral Activities
- Derivatives of Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-, have been explored for their antimicrobial and antiviral potential, suggesting its relevance in developing new therapeutic agents (Sharma et al., 2009).
Synthesis of Urea Derivatives
- Research has utilized this compound in the synthesis of urea derivatives, expanding its application in chemical synthesis and potential drug development (Sarantou & Varvounis, 2022).
Eigenschaften
IUPAC Name |
(4-nitrophenyl)-(1H-pyrrol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11(10-2-1-7-12-10)8-3-5-9(6-4-8)13(15)16/h1-7,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBZXLMVXOLTRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401407 | |
| Record name | 2-(4-nitrobenzoyl) pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63833-47-6 | |
| Record name | 2-(4-nitrobenzoyl) pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-](/img/structure/B3055221.png)
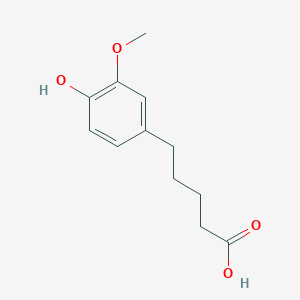
![4-{[(4-Nitrophenyl)sulfonyl]amino}benzoic acid](/img/structure/B3055223.png)
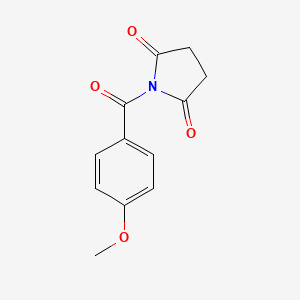
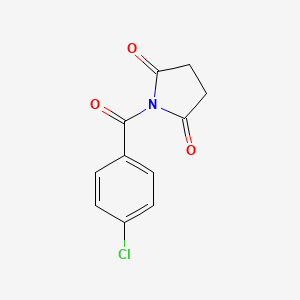
![Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]-](/img/structure/B3055227.png)
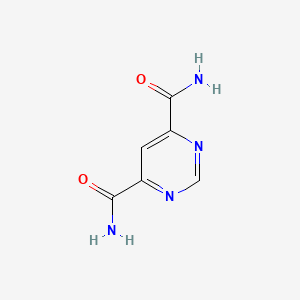
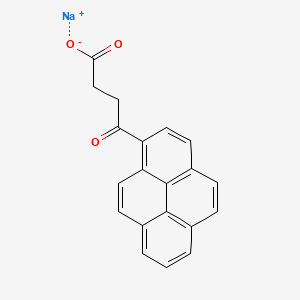

![2-[2-(Hydroxymethyl)phenyl]ethanol](/img/structure/B3055235.png)
